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Compound of Interest

Compound Name: Sofosbuvir impurity K

Cat. No.: B15567125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. As with any

pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the

drug product. Regulatory agencies require the identification and quantification of these

impurities. Sofosbuvir impurity K is a diastereoisomer of Sofosbuvir.[1][2][3] This document

provides a detailed protocol for the quantification of Sofosbuvir impurity K using a reference

standard, employing a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

method. The method is designed to be stability-indicating, meaning it can resolve the impurity

from the active pharmaceutical ingredient (API) and its degradation products.

Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the

quantification of Sofosbuvir impurity K.

Materials and Reagents
Sofosbuvir Impurity K Reference Standard (purity ≥98%)[4]

Sofosbuvir Reference Standard

Acetonitrile (HPLC grade)
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Methanol (HPLC grade)

Water (HPLC grade, Milli-Q or equivalent)

Ortho-phosphoric acid (OPA) or Trifluoroacetic acid (TFA)

Tablets containing Sofosbuvir

Equipment
High-Performance Liquid Chromatography (HPLC) system with a UV detector

C18 analytical column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm or Kromasil 100

C18, 250 x 4.6 mm, 5 µ)[5][6]

Analytical balance

Sonicator

pH meter

Volumetric flasks and pipettes

Syringe filters (0.45 µm)

Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and

quantification of Sofosbuvir impurity K.
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Parameter Recommended Conditions

Column
C18 (e.g., Agilent Eclipse XDB-C18, 4.6 x 250

mm, 5 µm)[5]

Mobile Phase

Acetonitrile and 0.1% Ortho-phosphoric acid

(OPA) in water (v/v) in a gradient or isocratic

mode. A common starting point is a 40:60 v/v

ratio of Acetonitrile to 0.1% OPA.[7] An

alternative is 0.1% trifluoroacetic acid in

water:acetonitrile (50:50).[5]

Flow Rate 1.0 mL/min[7][8]

Column Temperature Ambient or controlled at 25°C[6]

Detection Wavelength 260 nm[5][9]

Injection Volume 10 µL[6]

Run Time
Approximately 10-15 minutes to ensure elution

of all components.

Preparation of Solutions
4.1. Diluent Preparation: Mix water and acetonitrile in a 50:50 v/v ratio and sonicate for 10

minutes to degas.[7]

4.2. Standard Stock Solution (Sofosbuvir Impurity K): Accurately weigh about 10 mg of

Sofosbuvir impurity K reference standard into a 10 mL volumetric flask. Dissolve in and dilute

to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.

4.3. Standard Solution (Sofosbuvir Impurity K): From the stock solution, prepare a working

standard solution of approximately 10 µg/mL by diluting with the diluent.

4.4. Standard Stock Solution (Sofosbuvir): Accurately weigh about 10 mg of Sofosbuvir

reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the

diluent to obtain a concentration of approximately 1000 µg/mL.

4.5. Sample Preparation (from Tablets):
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Weigh and powder not fewer than 10 Sofosbuvir tablets to determine the average tablet

weight.

Accurately weigh a quantity of the powder equivalent to 400 mg of Sofosbuvir and transfer it

to a 200 mL volumetric flask.[10]

Add approximately 150 mL of diluent and sonicate for 30 minutes to ensure complete

dissolution of the drug.[10]

Allow the solution to cool to room temperature and dilute to volume with the diluent.

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject

the standard solution of Sofosbuvir and Sofosbuvir Impurity K (can be a mixed standard) six

times. The system is deemed suitable if the following criteria are met:

The relative standard deviation (%RSD) for the peak areas of six replicate injections is not

more than 2.0%.

The tailing factor for the Sofosbuvir and impurity K peaks is not more than 2.0.

The theoretical plates for both peaks are not less than 2000.

Analytical Procedure
Inject the blank (diluent) to ensure there are no interfering peaks.

Inject the Sofosbuvir Impurity K standard solution and record the chromatogram.

Inject the sample solution and record the chromatogram.

Identify the peaks for Sofosbuvir and impurity K in the sample chromatogram based on their

retention times compared to the standards.

Calculation
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The amount of Sofosbuvir impurity K in the sample can be calculated using the following

formula:

Where:

Area_impurity_sample is the peak area of impurity K in the sample chromatogram.

Area_impurity_standard is the peak area of impurity K in the standard chromatogram.

Conc_standard is the concentration of the impurity K standard solution (in µg/mL).

Conc_sample is the concentration of the Sofosbuvir sample solution (in µg/mL).

Data Presentation
The following tables summarize key quantitative data from various published methods for the

analysis of Sofosbuvir and its impurities. This data can be used as a reference for method

development and validation.

Table 1: Chromatographic Performance Data

Parameter Method 1[5] Method 2[6] Method 3[8]

Retention Time

(Sofosbuvir)
3.674 min 54.28 min 3.863 min

Retention Time

(Impurity)
5.704 min

36.31 min (methyl

ester), 43.77 min

(ethyl ester)

2.799 min

(Velpatasvir)

Correlation Coefficient

(r²)
>0.999 0.999 0.999

Linearity Range

(Sofosbuvir)
160-480 µg/mL 0.5–7.5 ppm 20-100 µg/mL

Linearity Range

(Impurity)

10-30 µg/mL

(Phosphoryl)
-

10-50 µg/mL

(Velpatasvir)
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Table 2: Method Validation Parameters

Parameter Method 1[5] Method 2[6] Method 3[11]

LOD (Limit of

Detection)

0.01% (0.04 µg) for

Sofosbuvir, 0.03%

(0.12 µg) for impurity

0.1 µg/mL 0.32 µg/mL

LOQ (Limit of

Quantification)

0.50% (0.125 µg) for

Sofosbuvir, 1.50%

(0.375 µg) for impurity

0.5 µg/mL 0.97 µg/mL

Accuracy (%

Recovery)
- 90.2–113.9% -

Precision (%RSD)
1.741 for Sofosbuvir,

0.043 for impurity
<2.0 <2.0

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantification process for Sofosbuvir
impurity K.
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Caption: Workflow for Quantification of Sofosbuvir Impurity K.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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